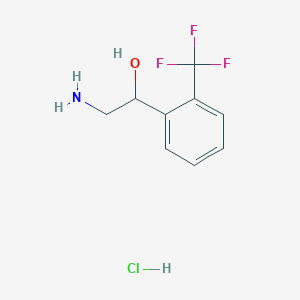

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride

Description

The exact mass of the compound 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-[2-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4,8,14H,5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCQVOYNDWPMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694551 | |

| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-42-3 | |

| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849928-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride: Properties, Synthesis, and Applications

Introduction

The 2-amino-1-phenylethanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including adrenergic receptor agonists and antagonists. The introduction of a trifluoromethyl group onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, a compound of interest for researchers in drug discovery and development. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide will leverage data from closely related analogs and established principles of organic chemistry and medicinal chemistry to provide a robust and practical resource. The insights provided are intended to guide researchers in the synthesis, characterization, and potential application of this and similar compounds.

PART 1: Physicochemical and Spectroscopic Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the title compound is scarce, we can infer its likely properties based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

The properties in the table below are estimated based on the structure of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol and general principles of physical organic chemistry. These values should be considered as a starting point for experimental determination.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C9H11ClF3NO | Based on the structure of the hydrochloride salt. The free base is C9H10F3NO. |

| Molecular Weight | 257.64 g/mol | Calculated for the hydrochloride salt. The free base has a molecular weight of 221.18 g/mol . |

| pKa (Amine) | ~8.5 - 9.5 | The electron-withdrawing trifluoromethyl group at the ortho position will decrease the basicity of the amino group compared to the unsubstituted 2-amino-1-phenylethanol. |

| logP | ~1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity compared to the parent phenylethanolamine. The exact value will be pH-dependent due to the ionizable amino group. |

| Melting Point (°C) | 150 - 170 | Expected to be a crystalline solid with a relatively high melting point, typical for hydrochloride salts of small molecules. For comparison, norphenylephrine hydrochloride has a melting point of 162-164 °C. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form is expected to confer aqueous solubility. The free base is likely to be more soluble in less polar organic solvents. |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. Below are the expected spectral characteristics for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol.

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the amino group. The coupling patterns of the aromatic protons will be complex due to the ortho-substitution. The protons of the amino and hydroxyl groups will likely appear as broad singlets and their chemical shifts will be dependent on the solvent and concentration.

-

13C NMR: The carbon NMR will show distinct signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the two aliphatic carbons of the ethanolamine side chain.

-

19F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the O-H and N-H stretching vibrations (around 3300-3400 cm-1), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1000-1350 cm-1 region).

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]+.

PART 2: Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for biological testing and further development. A common and effective method for the synthesis of 2-amino-1-phenylethanol derivatives is the reduction of an α-aminoketone precursor.

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route starting from 2'-(trifluoromethyl)acetophenone.

Caption: Proposed synthetic workflow for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one

-

Dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Add bromine (1.0-1.1 eq) dropwise at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, quench with a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one

-

Dissolve the α-bromoketone from the previous step in a polar aprotic solvent like THF or acetonitrile.

-

Add an excess of an ammonia source, such as a solution of ammonia in methanol or hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by removing the solvent and partitioning the residue between an organic solvent and water.

-

Isolate and purify the aminoketone, which may be handled as its hydrochloride salt to improve stability.

Step 3: Reduction to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

-

Dissolve the aminoketone in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction carefully with water or dilute acid.

-

Extract the product into an organic solvent, dry, and concentrate to yield the free base of the amino alcohol.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.

PART 3: Chemical Reactivity and Potential Applications in Drug Discovery

The presence of the amino and hydroxyl groups, along with the trifluoromethyl-substituted phenyl ring, defines the chemical reactivity and potential biological activity of this molecule.

Reactivity Profile

-

N-Acylation/Alkylation: The primary amine is nucleophilic and can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

O-Alkylation/Esterification: The secondary alcohol can be alkylated or esterified, although it is less reactive than the amine.

-

Oxidation: The secondary alcohol can be oxidized back to the ketone using mild oxidizing agents.

Potential Applications in Drug Discovery

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance membrane permeability and metabolic stability.

-

Adrenergic Receptor Modulation: The core phenylethanolamine structure is a classic pharmacophore for adrenergic receptor ligands. The 2-(trifluoromethyl)phenyl moiety could confer unique selectivity or potency for specific adrenergic receptor subtypes.

-

Enzyme Inhibition: Fluorinated compounds are of great interest as enzyme inhibitors.[1] The title compound could be explored as an inhibitor for enzymes where a phenylethanolamine scaffold is known to bind.

-

CNS-active Agents: The increased lipophilicity imparted by the CF3 group may enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.

The incorporation of fluorine in drug design is a well-established strategy to improve the metabolic stability and binding affinity of drug candidates.[1]

PART 4: Handling, Safety, and Analytical Methods

Safety and Handling

While specific toxicity data for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is not available, compounds with similar structures are known to be irritants. For instance, 2-amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is classified as causing skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound with care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Analytical Quality Control

To ensure the quality and purity of the synthesized compound, the following analytical methods are recommended.

| Analytical Method | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).Flow Rate: 1.0 mL/min.Detection: UV at 254 nm. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | 1H, 13C, and 19F NMR in a suitable deuterated solvent (e.g., D2O, DMSO-d6). |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | High-resolution mass spectrometry (HRMS) for accurate mass determination. |

| Melting Point Analysis | Assessment of purity. | A sharp melting point range is indicative of high purity. |

Conclusion

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is a promising building block for medicinal chemistry research, combining the privileged phenylethanolamine scaffold with the modulating effects of an ortho-trifluoromethyl group. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The proposed synthetic route and analytical methods offer a practical starting point for researchers. Further investigation into the biological activity of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

-

PubChem. 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride. [Link]

-

Carl Roth. Safety Data Sheet: 2-Phenylethanol. [Link]

-

Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

Sources

Discovery and history of "2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride"

An In-depth Technical Guide to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, a fluorinated phenylethanolamine derivative of significant interest in medicinal chemistry and drug development. While a detailed historical account of its specific initial discovery is not prominently documented in publicly accessible literature, this document elucidates its scientific importance by examining its structural components: the privileged phenylethanolamine scaffold and the strategically incorporated trifluoromethyl group. This guide details plausible synthetic routes based on established chemical methodologies, discusses its physicochemical properties, and explores its potential applications as a sophisticated building block for novel therapeutic agents. The content is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound's role in modern pharmaceutical science.

Introduction: A Synthesis of a Privileged Scaffold and a Powerful Functional Group

The scientific narrative of a compound like 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is best understood not through a single discovery event, but through the convergence of two fundamental concepts in medicinal chemistry: the utility of the phenylethanolamine core and the transformative influence of fluorine chemistry.

The Phenylethanolamine Core: A Foundation of Biological Activity

The 2-amino-1-phenylethanol structure is a cornerstone of pharmacology.[1] It serves as the foundational framework for a vast array of biologically active molecules, including endogenous neurotransmitters like norepinephrine and numerous synthetic drugs. Its inherent ability to interact with biological targets, particularly G-protein coupled receptors, has made it a "privileged scaffold" in drug discovery.[2] Derivatives of this structure are utilized in therapeutics for conditions ranging from hypertension and asthma to central nervous system disorders.[2][3] The chirality of the hydroxyl-bearing carbon is often critical for stereospecific interactions with biological receptors, making the synthesis of optically active phenylethanolamines a key objective in pharmaceutical manufacturing.[4][5]

The Trifluoromethyl Group: A Tool for Molecular Engineering

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) moiety, into organic molecules is a proven strategy for enhancing pharmacological properties.[6] The CF₃ group is a powerful modulator of a molecule's physical and biological characteristics for several reasons:

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6]

-

Modified Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH and influencing its binding to target proteins.

-

Receptor Binding: The unique steric and electronic profile of the CF₃ group can lead to new, favorable interactions within a receptor's binding pocket, potentially increasing potency and selectivity.

The placement of the CF₃ group at the ortho-position of the phenyl ring in the target molecule is a deliberate design choice, intended to exert a profound electronic and steric influence on the molecule's conformation and interactions.

Synthesis and Manufacturing

The synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride can be achieved through several established chemical pathways. The choice of route often depends on the availability of starting materials, desired stereochemical control, and scalability. The final step typically involves the formation of the hydrochloride salt to improve the compound's stability, crystallinity, and handling characteristics.[6]

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic analysis points to two primary precursor types: an α-amino ketone or a substituted styrene oxide. This leads to two common and reliable synthetic strategies.

Caption: Retrosynthetic analysis of the target compound.

Route A: Reduction of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone

This is arguably the most direct and widely used method for creating phenylethanolamines. The synthesis begins with a suitable starting material, such as 2-(trifluoromethyl)acetophenone, which is first halogenated at the α-position and then subjected to amination to yield the α-amino ketone. Subsequent reduction of the ketone functionality provides the desired amino alcohol.

Caption: Synthetic workflow via the α-amino ketone intermediate.

Exemplary Protocol: Synthesis via Route A

This protocol is a representative example based on general laboratory procedures for analogous compounds and should be adapted and optimized with appropriate safety precautions.

-

Step 1: α-Bromination. Dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid. Add bromine (1.0-1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C). Stir the reaction until completion, as monitored by TLC or GC-MS. The reaction is then quenched with a reducing agent like sodium bisulfite solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude α-bromo ketone.

-

Step 2: Amination. The crude α-bromo-2'-(trifluoromethyl)acetophenone is dissolved in a solvent like THF and added slowly to a cooled, concentrated solution of ammonia or hexamethylenetetramine. The mixture is stirred, allowing it to warm to room temperature, and left until the reaction is complete. The resulting α-amino ketone is then isolated via extraction and purification.

-

Step 3: Reduction. The purified α-amino ketone (1.0 eq) is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise. The reaction is stirred for several hours. Upon completion, the reaction is carefully quenched with water, and the pH is adjusted. The product is extracted, and the solvent is removed under reduced pressure.

-

Step 4: Hydrochloride Salt Formation. The resulting free base is dissolved in a non-polar solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise until precipitation ceases. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.[6]

Route B: Ring-Opening of 2-(Trifluoromethyl)styrene Oxide

An alternative strategy involves the nucleophilic ring-opening of an epoxide. This route can offer excellent regioselectivity, with the nucleophile (ammonia) preferentially attacking the less sterically hindered benzylic carbon.

Caption: Synthetic workflow via the epoxide intermediate.

Physicochemical and Safety Data

Quantitative data for this specific compound is primarily available from chemical suppliers. The following table summarizes key information.

| Property | Value | Source |

| CAS Number | Not uniformly assigned; varies by supplier/form | N/A |

| Molecular Formula | C₉H₁₀F₃NO • HCl | [8] |

| Formula Weight | ~257.64 g/mol (as HCl salt) | [8] |

| Appearance | White to off-white solid | N/A |

| Purity (Typical) | ≥95% | [8] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) | [8] |

Potential Applications in Research and Development

Given its structure, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is a highly valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Chiral Building Block: As a racemic mixture, it can be used to synthesize libraries of compounds for initial screening. More importantly, it can be resolved into its individual (R) and (S) enantiomers, which serve as critical starting materials for the asymmetric synthesis of stereospecifically active drug candidates.[4]

-

Leads for CNS Disorders: The phenylethanolamine scaffold is present in many central nervous system agents. The introduction of a trifluoromethyl group could lead to novel compounds with modified blood-brain barrier permeability and receptor subtype selectivity.

-

Cardiovascular and Metabolic Agents: This class of compounds has been extensively explored for effects on adrenergic receptors, which play key roles in cardiovascular function and metabolism.[3] This scaffold could be used to develop novel agonists or antagonists with improved therapeutic profiles.

Conclusion

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride stands as a testament to modern molecular design. It combines a biologically validated scaffold with a powerful chemical modification tool—the trifluoromethyl group—to create a building block of significant potential. While its own "discovery" may be an incremental step in the evolution of chemical synthesis catalogs, its true value lies in the future discoveries it enables. By understanding its synthesis, properties, and the strategic rationale behind its structure, researchers are well-equipped to leverage this compound in the development of next-generation therapeutics.

References

-

Karpenko, Y., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7035. Available at: [Link]

- Furukawa, K., et al. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent EP0924193A1.

-

Wang, L., et al. (2024). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

- Furukawa, K., et al. (2003). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent EP0924194B1.

- Bégué, J. P., & Bonnet-Delpon, D. (2006). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 127(8), 992-1011.

- Furukawa, K., et al. (1995). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent EP0654534A2.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-1-phenylethanol 98 7568-93-6 [sigmaaldrich.com]

- 3. EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CAS 3225-74-9: 2-Amino-1-(2-fluorophenyl)ethanol [cymitquimica.com]

- 8. 1810074-79-3 Cas No. | (2S)-2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol hydrochloride | Apollo [store.apolloscientific.co.uk]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride

Introduction

The chiral 1,2-amino alcohol scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1][2] The title compound, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol, is a valuable chiral building block, with the trifluoromethyl group often enhancing metabolic stability and binding affinity of drug candidates.[3] Achieving high enantiomeric purity is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides an in-depth analysis of field-proven asymmetric synthesis protocols for preparing enantiomerically enriched 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. We will move beyond simple step-by-step instructions to explore the causality behind procedural choices, compare different synthetic strategies, and provide detailed, validated protocols suitable for research and development laboratories. The primary focus will be on the asymmetric reduction of the corresponding prochiral α-amino ketone, a robust and widely adopted strategy.

Strategic Overview: Retrosynthetic Analysis

The most direct and convergent approach to the target molecule involves the stereoselective reduction of the ketone moiety in the prochiral precursor, 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one. This strategy places the key stereochemistry-defining step at the end of the synthesis, which is often highly efficient.

Caption: Retrosynthetic approach for the target amino alcohol.

This guide will detail two primary methodologies for this key asymmetric reduction: catalytic reduction with an oxazaborolidine (CBS) catalyst and biocatalytic reduction using whole-cell systems.

Protocol I: Synthesis of the Prochiral Ketone Precursor

A reliable synthesis of the starting material is paramount. This protocol describes the synthesis of 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride from its corresponding α-bromo ketone.

Principle: This two-step protocol involves the displacement of the bromide with an amine source, followed by protonation to form the stable hydrochloride salt. Using ammonium hydroxide provides the amino group directly, avoiding additional protection-deprotection steps that would be necessary with other amine sources.[1]

Step 1: Amination of 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one

-

Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and acetonitrile (MeCN, 4 mL per gram of bromo-ketone).

-

Reaction: Cool the mixture to 0-5 °C using an ice bath. Add 28% aqueous ammonium hydroxide (NH₄OH, 9.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Maturation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. A precipitate will form.

-

Isolation: Filter the resulting slurry and wash the solid cake with methanol (3 x 5 mL per gram of starting material). Dry the solid under vacuum to obtain 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one as a free base.

Step 2: Formation of the Hydrochloride Salt

-

Setup: Suspend the isolated free base (1.0 eq) in methanol (MeOH, 4 mL per gram).

-

Acidification: Slowly add 3 M HCl in MeOH (1.5 eq) to the suspension. The solid will dissolve, and a new precipitate may form.

-

Purification: Stir the mixture for 10 minutes. If desired, the solution can be filtered through a small pad of charcoal to remove colored impurities.

-

Precipitation: Add methyl tert-butyl ether (MTBE, 10 mL per gram of free base) to the filtrate to induce precipitation.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter and wash the solid with MTBE (2 x 2 mL per gram). Dry the product in a vacuum oven at 40 °C to yield 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride.

| Reagent/Material | Molar Eq. | Purity | Typical Yield |

| 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one | 1.0 | >97% | - |

| Ammonium Hydroxide (28%) | 9.0 | - | - |

| 3 M HCl in Methanol | 1.5 | - | - |

| Overall Product | - | >98% | 75-85% |

| Caption: Reagent table for the synthesis of the ketone precursor. |

Protocol II: Asymmetric Reduction via CBS Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-established method for the enantioselective reduction of prochiral ketones.[4] It utilizes a chiral oxazaborolidine catalyst, which complexes with borane to create a stereodirecting reducing agent.

Principle of Causality: The chiral oxazaborolidine catalyst forms a Lewis acid-base complex with borane (BH₃). The ketone substrate then coordinates to the boron atom of the catalyst in a sterically controlled manner. The larger substituent of the ketone (the trifluoromethylphenyl group) orients away from the bulky group on the catalyst, exposing one prochiral face of the carbonyl to hydride delivery from the borane. This rigid, chair-like transition state is the key to the high enantioselectivity observed.[4][5]

Caption: Simplified workflow of the CBS reduction cycle.

Experimental Protocol:

-

Catalyst Preparation (In Situ): In a flame-dried, N₂-purged flask, dissolve (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of ketone) and cool to 0 °C.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 M in THF, 1.0 eq) to the catalyst solution. Stir for 15 minutes at 0 °C to allow for the formation of the active catalyst complex.

-

Substrate Addition: In a separate flask, suspend 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes. Slowly add this ketone solution to the catalyst-borane mixture over 1 hour using a syringe pump.

-

Expert Insight: Slow addition is crucial to maintain a low concentration of the free ketone, minimizing the uncatalyzed background reduction which would lead to a racemic product.[4]

-

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Vigorous hydrogen evolution will occur.

-

Work-up: Warm the mixture to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 M aqueous HCl and wash with ethyl acetate to remove boron-containing byproducts.

-

Isolation: Basify the aqueous layer with 2 M NaOH to pH > 11 and extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the resulting free base in a minimal amount of isopropanol and add a solution of HCl in diethyl ether until the pH is acidic. The hydrochloride salt will precipitate. Filter, wash with cold diethyl ether, and dry to obtain the final product.

Protocol III: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[6] Whole-cell biotransformations using recombinant microorganisms that overexpress specific ketoreductase (KRED) enzymes can achieve exceptional enantioselectivities under mild, aqueous conditions.

Principle of Causality: The enantioselectivity arises from the highly specific, three-dimensional active site of the ketoreductase enzyme. The prochiral ketone binds within this chiral pocket in a preferred orientation, exposing only one of the two carbonyl faces to the enzyme's cofactor (typically NADH or NADPH) for hydride delivery. This substrate-enzyme interaction is analogous to a lock-and-key mechanism, ensuring the formation of a single enantiomer of the alcohol product.[7][8]

Experimental Protocol:

-

Biocatalyst Preparation: Prepare a culture of E. coli cells engineered to overexpress a ketoreductase known to be active on α-amino ketones. Grow the cells to the late-log phase and induce enzyme expression. Harvest the cells by centrifugation and resuspend them to form a concentrated whole-cell catalyst slurry in a phosphate buffer (pH 7.0).

-

Reaction Setup: In a temperature-controlled reaction vessel (e.g., a jacketed beaker) at 30 °C, add the phosphate buffer, glucose (as a co-substrate for cofactor regeneration, ~1.5 eq), and the whole-cell catalyst slurry.

-

Substrate Addition: Add 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride (1.0 eq) to the vessel. The reaction pH may need to be adjusted back to ~7.0 with NaOH.

-

Expert Insight: Substrate inhibition can be an issue. For higher concentrations, a fed-batch approach where the substrate is added gradually can significantly improve yields.[8]

-

-

Biotransformation: Gently agitate the mixture and maintain the temperature at 30 °C. Monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC. The reaction is typically complete within 24-48 hours.

-

Work-up and Isolation:

-

Centrifuge the reaction mixture to pellet the E. coli cells.

-

Extract the supernatant with an organic solvent like ethyl acetate or MTBE.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Salt Formation: Convert the resulting free base to the hydrochloride salt as described in Protocol II, Step 8.

Data Summary and Method Comparison

The choice of synthetic method often depends on factors like available equipment, scale, cost, and desired purity.

| Parameter | Protocol II: CBS Reduction | Protocol III: Biocatalytic Reduction |

| Typical Yield | 80-95%[4] | 70-90% (can be substrate-dependent)[7][9] |

| Enantiomeric Excess | >95% ee is common, up to 99% ee achievable[10] | Often >99% ee[8] |

| Reagents | Organometallic (Borane), cryogenic conditions required | Aqueous buffer, glucose, whole cells |

| Advantages | High yields, well-understood mechanism, rapid reaction times | Extremely high selectivity, "green" process, mild conditions |

| Disadvantages | Air/moisture sensitive reagents, requires anhydrous technique | Requires fermentation capabilities, longer reaction times, potential for substrate/product inhibition |

| Scalability | Well-established for industrial scale | Can be challenging due to large volumes and downstream processing |

| Caption: Comparison of the primary asymmetric synthesis protocols. |

References

-

Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions Source: PubMed Central (PMC) URL: [Link]

-

Title: De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol Source: ResearchGate URL: [Link]

-

Title: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts Source: ResearchGate URL: [Link]

-

Title: Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination Source: PubMed URL: [Link]

-

Title: Enzymatic asymmetric synthesis of chiral amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: MDPI URL: [Link]

-

Title: Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc Source: PubMed URL: [Link]

-

Title: Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: PubMed URL: [Link]

-

Title: Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

- Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: Google Patents URL

-

Title: Catalytic Asymmetric Synthesis of α-Amino Acids Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones Source: International Journal for Pharmaceutical Research Scholars URL: [Link]

-

Title: The biological asymmetric reduction route. Source: ResearchGate URL: [Link]

-

Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

-

Title: Synthesis of β-trifluoromethyl alcohols Source: Organic Chemistry Portal URL: [Link]

-

Title: Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D Source: Semantic Scholar URL: [Link]

-

Title: New Approach Facilitates Chiral Amino Alcohol Synthesis Source: Westlake University News URL: [Link]

-

Title: Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound Source: PubMed Central (PMC) URL: [Link]

-

Title: Biotechnological production of 2-phenylethanol Source: PubMed URL: [Link]

-

Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. insuf.org [insuf.org]

- 6. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cell-Based Assays Using 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride

Introduction: Unveiling the Bioactivity of a Novel Phenylethanolamine Derivative

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is a phenylethanolamine derivative with a chemical structure suggestive of potential interactions with adrenergic and monoaminergic systems. The phenylethanolamine scaffold is a common feature in many endogenous neurotransmitters and synthetic drugs that target G-protein coupled receptors (GPCRs) and monoamine transporters. The presence and position of the trifluoromethyl group can significantly influence the compound's potency, selectivity, and metabolic stability.

These application notes provide a strategic framework and detailed protocols for the initial characterization of this compound's biological activity using a suite of robust cell-based assays. The proposed workflow is designed to first establish a therapeutic window by assessing cytotoxicity and then to elucidate its potential mechanism of action by investigating its effects on key signaling pathways associated with adrenergic and monoaminergic targets. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of novel compounds.

Strategic Workflow for Compound Characterization

A logical and stepwise approach is crucial for the efficient and accurate characterization of a novel compound. We recommend a tiered screening strategy, beginning with broad assessments of cell health and progressing to more specific functional assays.

Figure 1: Recommended workflow for the characterization of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.

PART 1: Initial Toxicity Profiling

Before investigating the functional activity of a compound, it is imperative to determine its effect on cell health. This initial step identifies the concentration range that is non-toxic and suitable for subsequent functional assays, preventing misleading results due to cytotoxicity.

Principle of Cytotoxicity and Viability Assays

Cytotoxicity assays, such as the MTT assay, measure the enzymatic activity of mitochondrial dehydrogenases in viable cells, which reduces a tetrazolium salt to a colored formazan product.[1][2] A decrease in this activity is indicative of cell death or metabolic impairment.[2] Cell viability assays, like the CellTiter-Glo® assay, quantify the amount of ATP present, which is a marker of metabolically active cells.[3][4]

Protocol: MTT Cytotoxicity Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity.[2]

Materials:

-

HEK293 or CHO-K1 cells

-

Complete cell culture medium (e.g., DMEM or Ham's F-12 with 10% FBS)

-

96-well clear, flat-bottom microplates

-

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

-

Microplate reader capable of measuring absorbance at 570 nm and 630 nm (reference wavelength)

Procedure:

-

Cell Seeding: Seed HEK293 or CHO-K1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 590 nm with a reference wavelength of 620 nm.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method for quantifying ATP, which signals the presence of metabolically active cells.[3]

Materials:

-

HEK293 or CHO-K1 cells

-

Complete cell culture medium

-

96-well opaque-walled microplates

-

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells as described in the MTT assay protocol, but in opaque-walled plates.

-

Compound Treatment: Treat cells with a serial dilution of the compound and incubate for the desired time.

-

Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[3] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC₅₀ for viability reduction.

| Parameter | MTT Assay | CellTiter-Glo® Assay |

| Principle | Mitochondrial dehydrogenase activity | ATP quantification |

| Detection | Colorimetric | Luminescent |

| Sensitivity | Moderate | High |

| Throughput | High | High |

| Endpoint | Cell metabolic activity | Cell viability |

PART 2: Functional Screening for GPCR Activity

Based on its chemical structure, the test compound is likely to interact with GPCRs, particularly adrenergic receptors. These receptors signal through various second messengers, most commonly cyclic AMP (cAMP) and intracellular calcium.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are classified into α and β subtypes, which couple to different G proteins and downstream signaling cascades.

Figure 2: Simplified signaling pathways of major adrenergic receptor subtypes.

Protocol: cAMP Accumulation Assay

This assay measures changes in intracellular cAMP levels to screen for compounds that modulate Gs- or Gi-coupled receptors.[8][9]

Materials:

-

HEK293 or CHO-K1 cells stably expressing an adrenergic receptor subtype (e.g., β2-adrenergic receptor for Gs, α2-adrenergic receptor for Gi)[10][11]

-

Complete cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP assay kit (e.g., luminescence- or fluorescence-based)

-

Forskolin (for Gi-coupled receptor assays)

-

Microplate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed the receptor-expressing cells in a 96- or 384-well plate and incubate overnight.

-

Compound Incubation: Wash the cells with assay buffer. Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit.[12] For Gi-coupled receptors, cells are typically stimulated with forskolin to induce cAMP production, and the inhibitory effect of the compound is measured.[9][13]

-

Data Acquisition: Read the plate on a luminometer or fluorometer.

Data Analysis: Generate a dose-response curve by plotting the signal against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol: Calcium Flux Assay

This assay is used to screen for compounds that modulate Gq-coupled receptors by measuring changes in intracellular calcium concentrations.[14][15]

Materials:

-

HEK293 or CHO-K1 cells stably expressing a Gq-coupled adrenergic receptor (e.g., α1-adrenergic receptor)

-

Complete cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (an anion transport inhibitor, may be required for some cell lines)[16]

-

Assay buffer

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)[15]

Procedure:

-

Cell Seeding: Seed the receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C.[16]

-

Compound Addition and Measurement: Place the plate in the fluorescence plate reader.[14] Record a baseline fluorescence reading, then add the test compound and immediately begin kinetic measurement of fluorescence intensity over time.[14]

Data Analysis: Analyze the kinetic data to determine the peak fluorescence response. Plot the peak response against the compound concentration to generate a dose-response curve and calculate the EC₅₀.

PART 3: Mechanistic Assays

Following the identification of functional activity in the screening assays, more specific mechanistic studies can be performed to determine the compound's affinity for its target and its effect on neurotransmitter transport.

Protocol: Radioligand Binding Assay

This assay directly measures the affinity of the test compound for a specific receptor by competing with a radiolabeled ligand.[17][18][19]

Materials:

-

Cell membranes prepared from cells overexpressing the target receptor

-

Radiolabeled ligand specific for the target receptor

-

Test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.[20]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.[17]

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[17]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the compound concentration to calculate the IC₅₀, which can then be converted to a Ki (inhibition constant).

Protocol: Monoamine Transporter Uptake Assay

This assay assesses the ability of the compound to inhibit the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) by their respective transporters.[21][22]

Materials:

-

HEK293 cells stably expressing a monoamine transporter (DAT, NET, or SERT)[21]

-

Radiolabeled monoamine substrate (e.g., [³H]dopamine)

-

Test compound

-

Uptake buffer

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed the transporter-expressing cells in a 96-well plate and incubate overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.[23]

-

Uptake Initiation: Add the radiolabeled monoamine substrate to initiate the uptake reaction.[21][23]

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition of uptake at each compound concentration relative to the control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial pharmacological characterization of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. By systematically evaluating its cytotoxicity and then screening for functional activity at adrenergic and monoaminergic targets, researchers can efficiently elucidate the compound's primary mechanism of action. This structured approach, combining initial broad screening with more focused mechanistic studies, is essential for advancing novel compounds through the drug discovery pipeline.

References

-

Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. [Link]

-

Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 13(7), 426-435. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. [Link]

-

Bolia, A., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e799. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

-

Innoprot. (n.d.). HiTSeeker beta-2 adrenergic receptor Cell Line. [Link]

-

Moffat, J. G., et al. (2017). The expanding role of cell-based assays in drug discovery. Nature Reviews Drug Discovery, 16(9), 585-600. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

Irannejad, R., et al. (2017). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife, 6, e25052. [Link]

-

Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

-

van der Wenden, C. M., et al. (2014). Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. PLoS ONE, 9(2), e88941. [Link]

-

BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. [Link]

-

Clark, R. B., et al. (2002). Beta(2)-adrenergic receptor lacking the cyclic AMP-dependent protein kinase consensus sites fully activates extracellular signal-regulated kinase 1/2 in human embryonic kidney 293 cells: lack of evidence for G(s)/G(i) switching. Molecular Pharmacology, 62(5), 1094-1103. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link] (Note: A representative, non-specific YouTube URL is provided as the original link may be transient.)

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

-

AS ONE INTERNATIONAL. (n.d.). Adrenergic Receptor beta2 HEK293 cell line. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2747-2753. [Link]

-

Cells Online. (n.d.). Fluorescent Adrenergic Receptor beta2 Internalization Assay Cell Line. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Charles River. (n.d.). Cell-Based Bioassays for Biologics. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

-

Madonna, R., et al. (2023). Seeking Novel Personalized and Sex-Specific Strategies for the Prevention and Treatment of Heart Failure Based on the Assessment of β1-Adrenergic Receptor Desensitization: The Contribution to the HEAL ITALIA Project. Journal of Personalized Medicine, 13(3), 486. [Link]

-

Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Product Information]. [Link]

-

Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]

-

Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Promega Cell Notes, (2), 11-14. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

-

Bates, B., et al. (1990). Receptors for monoamines on cultured cells. NIDA Research Monograph, 105, 22-41. [Link]

-

Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.15.1-12.15.19. [Link]

-

Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

-

Cellosaurus. (n.d.). Cell line CHO-K1 (CVCL_0214). [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

-

Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link] (Note: A representative, non-specific YouTube URL is provided as the original link may be transient.)

-

Public Health England. (n.d.). Cell line profile: CHO-K1. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. cAMP-Glo™ Assay [worldwide.promega.com]

- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 10. revvity.com [revvity.com]

- 11. innoprot.com [innoprot.com]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. resources.revvity.com [resources.revvity.com]

- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioivt.com [bioivt.com]

- 20. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 21. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. moleculardevices.com [moleculardevices.com]

- 23. giffordbioscience.com [giffordbioscience.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The guidance provided herein is based on established chemical principles and field-proven insights to ensure robust and reproducible outcomes.

Core Synthesis Overview

The most prevalent and reliable synthetic route to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol is the reduction of the corresponding α-amino ketone, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one (often handled as its hydrochloride salt). This transformation is a critical step where yield can be significantly impacted by the choice of reagents and reaction conditions. The resulting free amine is then typically converted to its hydrochloride salt for improved stability and handling.

Caption: General synthetic pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.

Q1: My overall yield is consistently low (<60%). What are the most common causes and how can I fix them?

Low yield is a frequent issue stemming from several potential root causes, including incomplete reactions, side-product formation, or product loss during workup and purification. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

-

Incomplete Reaction: The reducing agent may not be sufficient or active enough to convert all the starting material.

-

Side-Product Formation: The choice of reducing agent is critical. Highly reactive agents can lead to unwanted byproducts.

-

Troubleshooting: Using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can cause over-reduction of the carbonyl group to a methylene group.[1] A milder, more chemoselective reagent like Sodium Borohydride (NaBH₄) is often preferred for this transformation as it selectively reduces the ketone without affecting the trifluoromethyl group or the aromatic ring.[1][3]

-

-

Degradation During Workup: Amino alcohols can be sensitive to significant pH shifts, which may occur during the quenching and extraction phases.[1]

-

Troubleshooting: Employ a carefully controlled workup procedure. If using NaBH₄ in methanol, the reaction is typically quenched with acetone followed by acidification. Ensure the pH does not become excessively acidic or basic, and minimize the time the product spends in harsh conditions.

-

-

Product Loss During Extraction: The target molecule, being an amino alcohol, possesses high polarity and may have considerable water solubility, leading to poor partitioning into the organic phase during extraction.[2]

-

Troubleshooting: To maximize recovery, perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[2] Saturating the aqueous layer with sodium chloride (brine) can also decrease the product's aqueous solubility and improve extraction efficiency.

-

Caption: Troubleshooting workflow for low yield.

Q2: I am observing a significant amount of an impurity with a different retention time/Rf value. What could it be?

The most probable impurity, aside from unreacted starting material, is the over-reduced product where the alcohol has been converted to a methylene group (CH₂).

-

Cause: This is almost always due to the use of an overly powerful or non-selective reducing agent, such as LiAlH₄, especially if the reaction temperature is not well-controlled.[1]

-

Prevention: The most effective solution is to use Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol. NaBH₄ is highly selective for aldehydes and ketones and will not reduce the resulting alcohol further under standard conditions.

Q3: The final hydrochloride salt is oily or fails to crystallize properly. How can I obtain a solid product?

An oily or non-crystalline product is typically a sign of impurities or residual solvent.

-

Purity of the Free Amine: Ensure the free amine is of high purity before attempting salt formation. If necessary, purify the free amine via column chromatography on silica gel using a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking.

-

Solvent Choice for Salt Formation: The choice of solvent is critical for crystallization. The hydrochloride salt should be insoluble in the chosen solvent. Diethyl ether is a common choice.[4] Dissolve the purified free amine in a minimal amount of a solvent it is soluble in (like ethyl acetate or a small amount of methanol), then add it to a larger volume of a non-polar solvent like diethyl ether or hexane to induce precipitation as the HCl solution is added.

-

Anhydrous Conditions: Ensure all solvents and the HCl solution are anhydrous. Water can interfere with crystallization and lead to a hygroscopic or oily product. Use a commercially available solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether).

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

The choice depends on a balance of reactivity, selectivity, and safety. For this specific transformation, Sodium Borohydride (NaBH₄) is highly recommended.

| Reducing Agent | Typical Solvent | Pros | Cons |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High chemoselectivity for ketones[1], safer and easier to handle, simple workup. | Slower reaction rate compared to LiAlH₄. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Highly reactive, fast reaction. | Can cause over-reduction to methylene[1], reacts violently with water, requires strictly anhydrous conditions and a more hazardous quench procedure.[4] |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol | Can be selective, often used for deprotection steps.[5] | May require specialized high-pressure equipment, potential for catalyst poisoning. |

Recommendation: Start with Sodium Borohydride for the most reliable and high-yielding results with minimal side-product formation.

Q2: What is the mechanistic basis for the ketone reduction?

The reduction of the ketone proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (e.g., methanol) during the reaction or by acid during the workup to yield the final alcohol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride

Welcome to the technical support center for the synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the highest quality of the final product. The information provided herein is curated from established literature and practical laboratory experience.

Introduction to the Synthesis

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is a key chiral building block in the development of various pharmaceutical agents. Its synthesis, while achievable through several routes, presents unique challenges related to side reactions, impurity profiles, and stereochemical control. This guide will focus on the two most prevalent synthetic pathways:

-

The Delépine Reaction Route: A multi-step synthesis starting from an appropriate α-bromo ketone.

-

The α-Amino Ketone Reduction Route: A direct reduction of the corresponding α-amino ketone.

Each pathway has its own set of potential pitfalls. This document aims to provide clear, actionable guidance to overcome these challenges.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address issues you may encounter during your synthesis.

Route 1: The Delépine Reaction Pathway

This synthetic approach typically involves the reaction of 2-bromo-2'-(trifluoromethyl)acetophenone with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[1][2][3] The resulting amino alcohol is then converted to its hydrochloride salt.

Caption: General workflow for the Delépine synthesis route.

Q1: My yield of the hexaminium salt is low, or the reaction seems incomplete. What could be the cause?

A1: Low yields in the formation of the hexaminium salt are often traced back to a few key factors:

-

Reactivity of the Alkyl Halide: While α-bromo ketones are generally reactive, the stability of the starting material, 2-bromo-2'-(trifluoromethyl)acetophenone, can be a concern. Ensure it has been stored properly, protected from moisture and light, as decomposition can occur.

-

Solvent Choice: The reaction is typically performed in a non-polar solvent like chloroform or dichloromethane to facilitate the precipitation of the quaternary ammonium salt as it forms.[1][2] Using a solvent in which the salt is soluble can hinder its isolation and may lead to side reactions.

-

Reaction Time and Temperature: The formation of the hexaminium salt is an SN2 reaction.[2] Ensure the reaction is stirred for a sufficient duration at an appropriate temperature (often room temperature or slightly elevated) to go to completion. Monitoring the reaction by TLC for the disappearance of the starting α-bromo ketone is recommended.

Q2: During the hydrolysis of the hexaminium salt, I'm getting a significant amount of a byproduct, 2-(trifluoromethyl)benzaldehyde. What is happening and how can I prevent it?

A2: The formation of an aldehyde instead of the desired primary amine is a known side reaction in the Delépine synthesis, known as the Sommelet reaction .[3]

-

Causality: The Sommelet reaction can become significant depending on the hydrolysis conditions and the structure of the substrate. It involves a rearrangement and subsequent hydrolysis of the hexaminium salt.

-

Preventative Measures:

-

Strictly Anhydrous Conditions for Salt Formation: Ensure the hexaminium salt formation is carried out under anhydrous conditions. The presence of water can sometimes promote side reactions.

-

Controlled Hydrolysis: The hydrolysis is typically carried out by refluxing the hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.[3] Using aqueous HCl without a co-solvent like ethanol may sometimes favor the Sommelet pathway. Ensure a sufficient excess of acid is used to promote the desired hydrolysis over rearrangement.

-

Caption: Competing Delépine and Sommelet reaction pathways.

Q3: The final product after hydrochloride salt formation is an oil or a sticky solid that is difficult to purify. What are my options?

A3: Obtaining a non-crystalline product suggests the presence of impurities. Here are some purification strategies:

-

Recrystallization:

-

Solvent Screening: A good starting point for recrystallization is a mixed solvent system.[4] For amino alcohol hydrochlorides, consider solvent systems like ethanol/diethyl ether, isopropanol/hexane, or methanol/ethyl acetate. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.

-

Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.

-

-

Column Chromatography: If recrystallization fails, purification of the free base by silica gel chromatography followed by conversion to the hydrochloride salt is a viable option.

-

Free Base Conversion: Before chromatography, neutralize the hydrochloride salt with a base (e.g., NaHCO₃ or a dilute NaOH solution) and extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Chromatography Conditions: Use a mobile phase system such as dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (e.g., 1%) to prevent tailing of the amine on the silica gel.

-

Route 2: α-Amino Ketone Reduction Pathway

This pathway involves the reduction of 2-amino-2'-(trifluoromethyl)acetophenone hydrochloride to the desired amino alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes.

Caption: General workflow for the α-amino ketone reduction route.

Q1: I am observing the formation of diastereomers. How can I control the stereochemistry of the reduction?